molecular formula C11H13BrFNO B1419608 Diethyl 3-Bromo-5-fluorobenzamide CAS No. 1209709-58-9

Diethyl 3-Bromo-5-fluorobenzamide

Cat. No.: B1419608
CAS No.: 1209709-58-9
M. Wt: 274.13 g/mol
InChI Key: VYYQTZFLHXNNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-Bromo-5-fluorobenzamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, featuring both bromine and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-Bromo-5-fluorobenzamide can be synthesized through a multi-step process involving the bromination and fluorination of benzamide derivatives. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated and fluorinated benzene derivative with diethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-Bromo-5-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the amide group can lead to the formation of carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of catalysts like aluminum chloride (AlCl3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides depending on the nucleophile or electrophile used.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Diethyl 3-Bromo-5-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 3-Bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting the biological pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-Bromo-4-fluorobenzamide: Similar structure but with the fluorine atom in a different position.

    Diethyl 3-Chloro-5-fluorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    Diethyl 3-Bromo-5-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Diethyl 3-Bromo-5-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYQTZFLHXNNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-Bromo-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
Diethyl 3-Bromo-5-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
Diethyl 3-Bromo-5-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
Diethyl 3-Bromo-5-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
Diethyl 3-Bromo-5-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
Diethyl 3-Bromo-5-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.